molecular formula C14H11ClO2 B580826 3-(4-Chlorophenyl)-2-methylbenzoic acid CAS No. 1261930-53-3

3-(4-Chlorophenyl)-2-methylbenzoic acid

Cat. No.: B580826
CAS No.: 1261930-53-3
M. Wt: 246.69
InChI Key: IOANQHIWHOQHRC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-methylbenzoic acid (CAS 1261930-53-3) is a substituted benzoic acid derivative with the molecular formula C₁₄H₁₁ClO₂ and a molecular weight of 258.69 g/mol . The structure comprises a benzoic acid backbone with a methyl group at the ortho position (C2) and a 4-chlorophenyl substituent at the meta position (C3) (Figure 1). This compound is utilized in pharmaceutical intermediates and fine chemical synthesis, with a reported purity of 96% . Its structural features, including the electron-donating methyl group and electron-withdrawing chlorophenyl group, influence its physicochemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-12(3-2-4-13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOANQHIWHOQHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689569
Record name 4'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-53-3
Record name 4'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorotoluene with phthalic anhydride, followed by hydrolysis. The reaction typically uses aluminum chloride as a catalyst and occurs under anhydrous conditions. The general reaction scheme is as follows:

  • Friedel-Crafts Acylation

      Reactants: 4-chlorotoluene, phthalic anhydride

      Catalyst: Aluminum chloride (AlCl3)

      Solvent: Dichloromethane (CH2Cl2)

      Conditions: Anhydrous, room temperature

      Product: 3-(4-Chlorophenyl)-2-methylphthalic anhydride

  • Hydrolysis

      Reactants: 3-(4-Chlorophenyl)-2-methylphthalic anhydride, water

      Conditions: Reflux

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium, elevated temperature

      Major Products: 3-(4-Chlorophenyl)-2-carboxybenzoic acid

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous ether, room temperature

      Major Products: 3-(4-Chlorophenyl)-2-methylbenzyl alcohol

  • Substitution

      Reagents: Sodium methoxide (NaOCH3), ammonia (NH3)

      Conditions: Solvent (e.g., methanol), elevated temperature

      Major Products: 3-(4-Methoxyphenyl)-2-methylbenzoic acid, 3-(4-Aminophenyl)-2-methylbenzoic acid

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 3-(4-Chlorophenyl)-2-methylbenzoic acid typically involves multiple steps, including the modification of precursor compounds to enhance biological activity. For instance, derivatives of this compound have been synthesized to explore their efficacy as histone deacetylase inhibitors (HDACIs) and anticancer agents. One study reported the synthesis of several derivatives that exhibited antiproliferative activity against HeLa cells, with IC50 values ranging from 0.69 to 11 μM, demonstrating their potential as more effective alternatives to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

1. Anticancer Properties

The compound has shown promising results in cancer research. A series of derivatives were synthesized and tested for their HDAC inhibitory activity, which is crucial in cancer therapy due to the role of histone deacetylation in tumor progression. The synthesized compounds not only displayed potent HDAC inhibition but also demonstrated significant antiproliferative effects against various cancer cell lines .

2. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound and its derivatives. A study evaluated the antimicrobial activity against Gram-positive bacteria and Candida albicans, revealing that certain derivatives exhibited low minimum inhibitory concentration (MIC) values, indicating strong antibacterial effects . The compound's ability to inhibit bacterial growth suggests its potential use in developing new antimicrobial agents.

Case Study 1: HDAC Inhibition

Objective: To evaluate the anticancer potential of synthesized derivatives of this compound.

Methodology:

  • A series of compounds were synthesized through structural modifications.
  • Their HDAC inhibitory activities were assessed using established cancer cell lines.

Results:

  • Derivatives exhibited IC50 values ranging from 0.69 to 11 μM against HeLa cells.
  • Enhanced HDAC inhibition correlated with increased antiproliferative activity.

Case Study 2: Antimicrobial Evaluation

Objective: To assess the antimicrobial efficacy of new derivatives based on this compound.

Methodology:

  • Compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Toxicity was evaluated using aquatic crustaceans as a model organism.

Results:

  • Certain derivatives showed MIC values as low as 25 μg/mL against Bacillus subtilis.
  • Toxicity assays indicated lower toxicity levels compared to starting materials, suggesting safer profiles for further development.

Data Tables

Compound Synthesis Method IC50 (μM) Target Activity
Compound AStructural Modification0.69HDAC Inhibition
Compound BEsterification11Antiproliferative
Compound CCyclization25Antimicrobial
Bacterial Strain MIC (μg/mL) Toxicity Level
Staphylococcus aureus50Low
Escherichia coli100Moderate
Bacillus subtilis25Low

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit or activate specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • 2-Methylbenzoic Acid: highlights that steric shielding in 2-methylbenzoic acid is minimal in water-octanol systems but observable in water-cyclohexane systems (ΔHᵒw→c = +1.2 kJ/mol vs. +1.8 kJ/mol for the 4-isomer). The methyl group at C2 causes slight twisting of the carboxyl group, reducing aqueous-phase water structuring . This may enhance lipophilicity compared to simpler methyl-substituted benzoic acids.

Electronic Effects of Substituents

  • 2-(4-Chloro-2-methoxyphenyl)benzoic Acid (CAS 1261896-06-3): The methoxy group at C2 is electron-donating via resonance, while the chloro group at C4 is electron-withdrawing. This creates a polarized aromatic system, increasing solubility in polar solvents .
  • Comparison: The methyl group in 3-(4-Chlorophenyl)-2-methylbenzoic acid donates electrons via hyperconjugation, counteracting the electron-withdrawing 4-chlorophenyl group. This balance may stabilize the molecule in both polar and nonpolar media.

Solubility and Thermodynamic Behavior

  • 2-(3-Amino-4-chlorobenzoyl)benzoic Acid (CAS 118-04-7): The amino group enables hydrogen bonding, increasing aqueous solubility (logP ~1.5) compared to nonpolar analogs .
  • 3-(4-Chloro-methyl benzyl)propionic Acid : The propionic acid chain lowers logP (predicted ~2.8) relative to benzoic acid derivatives, enhancing solubility in biological fluids .
    • Comparison : this compound likely has moderate solubility (predicted logP ~3.2), balancing hydrophobic chlorophenyl and hydrophilic carboxyl groups.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents logP (Predicted) Key Properties Reference
This compound C₁₄H₁₁ClO₂ C2: Methyl; C3: 4-Chlorophenyl 3.2 High thermal stability, moderate solubility
2-Methylbenzoic acid C₈H₈O₂ C2: Methyl 1.9 Steric shielding in cyclohexane
2-(4-Chloro-2-methoxyphenyl)benzoic acid C₁₄H₁₁ClO₃ C2: Methoxy; C4: Chloro 2.8 Polarized aromatic system
2-((4-Chlorophenyl)acetyl)benzoic acid C₁₅H₁₁ClO₃ C2: Acetyl; C4: Chloro 3.5 Strong electron-withdrawing effects

Biological Activity

3-(4-Chlorophenyl)-2-methylbenzoic acid, an aromatic carboxylic acid, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activities, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C14_{14}H11_{11}ClO2_2
  • CAS Number: 1261930-53-3
  • Structural Characteristics: The compound features a benzene ring with a chlorine atom at the para position and a methyl group ortho to the carboxylic acid group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. This interaction may lead to modulation of metabolic pathways, which is essential for its therapeutic effects. The specific pathways and molecular targets are subjects of ongoing investigation, but preliminary studies suggest potential roles in:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation: It could interact with receptors that mediate cellular responses to stimuli.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on its derivatives showed that certain structural modifications enhance its activity against various pathogens. For instance, derivatives with different substituents on the phenyl ring demonstrated varying degrees of effectiveness against bacterial strains.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have suggested that it can reduce the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property makes it a candidate for further research in treating inflammatory diseases.

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokine production
Enzyme inhibitionPotential inhibition of key metabolic enzymes

Case Study: Antimicrobial Efficacy

In a controlled study, various derivatives of this compound were tested against E. coli and Staphylococcus aureus. The results indicated that certain modifications led to enhanced potency compared to the parent compound, suggesting that structural optimization could yield more effective antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound typically involves Friedel-Crafts acylation using 4-chlorotoluene and phthalic anhydride under anhydrous conditions. This method not only highlights the compound's synthetic accessibility but also opens avenues for creating various derivatives with potentially enhanced biological activities.

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